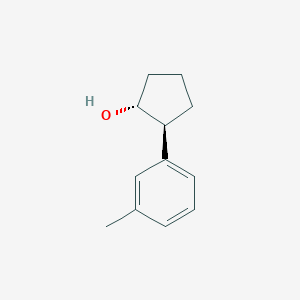

trans-2-(m-tolyl)Cyclopentanol

Descripción

trans-2-(m-Tolyl)cyclopentanol is a cyclopentanol derivative featuring a meta-methyl-substituted phenyl (m-tolyl) group at the trans-2 position of the cyclopentane ring. Cyclopentanol derivatives are widely studied for their stereochemical complexity, biological activity, and applications in asymmetric synthesis. For instance, iridium-catalyzed asymmetric hydrogenation has been employed to synthesize trans-cyclopentanol derivatives with high enantioselectivity (>99% ee) and trans/cis selectivity (>99:1) . The m-tolyl substituent introduces steric and electronic effects that may influence reactivity, solubility, and metabolic behavior compared to other derivatives.

Propiedades

IUPAC Name |

(1R,2S)-2-(3-methylphenyl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9-4-2-5-10(8-9)11-6-3-7-12(11)13/h2,4-5,8,11-13H,3,6-7H2,1H3/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIRSVURTBQGSK-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CCCC2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H]2CCC[C@H]2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(m-tolyl)Cyclopentanol can be achieved through several methods. One common approach involves the addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction are a temperature range of 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range of 2:1 to 3:1. For the transesterification reaction, the ideal temperature range is 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range of 3:1 to 4:1 .

Industrial Production Methods: Industrial production of trans-2-(m-tolyl)Cyclopentanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Hydrogenation of Cyclopentenols

Hydrogenation of cyclopentenols under mild conditions provides a direct route to cyclopentanols. For example, hydrogenation of cyclopentenols in toluene at 1 atm H₂ with a ruthenium carbene catalyst achieves complete reduction to cyclopentanol . This method is particularly efficient for maintaining stereochemical integrity in trans-configured products .

Mechanism

-

Adsorption of H₂ onto the catalyst surface.

-

Surface-mediated hydrogen transfer to the double bond.

Reaction Conditions

| Parameter | Details |

|---|---|

| Catalyst | Ru carbene complex |

| Solvent | Toluene |

| Pressure | 1 atm H₂ |

Pinacol Coupling

The SmI₂-mediated pinacol coupling of aldehydes offers a stereoselective route to cyclopentanols. For aromatic aldehydes, this reaction achieves diastereomeric excess (De) values up to 99% when performed intramolecularly . The stereochemical outcome is influenced by the steric and electronic properties of the aldehyde substituents .

Mechanism

-

Single-electron transfer (SET) reduction of the aldehyde to a radical species.

-

Radical coupling forms a 1,2-diol intermediate.

-

Acid-catalyzed cyclization yields the cyclopentanol framework .

Reaction Conditions

| Parameter | Details |

|---|---|

| Catalyst | SmI₂ (samarium diiodide) |

| Solvent | Tetraglyme |

| Additive | Me₂SiCl₂, Mg |

Radical-Mediated Cyclization

The Barton halodecarboxylation method, involving N-acyloxy-2-pyridinethione derivatives, facilitates radical-mediated cyclization to form cyclopentanols. This approach leverages the homolytic cleavage of the O–N bond, generating a carbon-centered radical that cyclizes to form the five-membered ring .

Mechanism

-

Homolytic cleavage of the Barton ester forms an acyloxy radical.

-

Radical cyclization with abstraction of a hydrogen atom completes the ring formation .

Reaction Conditions

| Parameter | Details |

|---|---|

| Initiator | Light or heat |

| Solvent | CCl₄ or BrCCl₃ |

| Halogen Source | CCl₄ (for chlorides) |

Aplicaciones Científicas De Investigación

Organic Synthesis

trans-2-(m-tolyl)Cyclopentanol serves as a chiral building block in organic synthesis. Its unique structure allows for the development of complex molecules with specific stereochemical configurations, which are crucial in pharmaceutical applications.

Key Reactions:

- Chiral Synthesis: Utilized in asymmetric synthesis to produce enantiomerically pure compounds.

- Catalysis: Acts as a ligand in various catalytic processes, enhancing reaction selectivity and efficiency.

Medicinal Chemistry

The compound has potential applications in drug development due to its chiral nature, which is significant for pharmacological activity.

Case Study:

In a study focusing on potassium channel inhibitors, derivatives of trans-2-(m-tolyl)Cyclopentanol were evaluated for their efficacy against specific ion channels. The results indicated that modifications to the m-tolyl group could enhance inhibitory activity, showcasing its utility in designing new therapeutic agents targeting neurological disorders .

Material Science

The compound can be incorporated into polymers or other materials to impart specific physical properties, such as increased thermal stability or enhanced mechanical strength.

Applications:

- Used in the development of specialty polymers.

- Potential use in coatings and adhesives due to its favorable chemical properties.

Mecanismo De Acción

The mechanism of action of trans-2-(m-tolyl)Cyclopentanol involves its interaction with molecular targets and pathways within biological systems. As a secondary alcohol, it can participate in hydrogen bonding and other interactions that influence its biological activity. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or biochemical studies.

Comparación Con Compuestos Similares

Comparison with Similar Cyclopentanol Derivatives

Structural and Physical Properties

The table below summarizes key properties of trans-2-(m-tolyl)cyclopentanol and related compounds:

*Calculated data for trans-2-(m-tolyl)cyclopentanol is inferred from structural analogs.

Key Observations :

- Fluorine substituents (e.g., 3-fluorophenyl) introduce electron-withdrawing effects, which may alter reactivity in catalytic hydrogenation or metabolic pathways .

Iridium-Catalyzed Asymmetric Hydrogenation

This method is highly effective for synthesizing trans-cyclopentanol derivatives. For example, trans-2-(3-methoxy-2,5-dimethylphenyl)cyclopentanol was synthesized in 97% yield with 99% ee using an (R)-CAT2 iridium catalyst . Similar conditions could apply to m-tolyl derivatives, though steric hindrance from the bulky m-tolyl group might necessitate optimized ligand systems.

Transesterification

The parent cyclopentanol is synthesized via transesterification of cyclopentyl acetate with methanol, achieving 55.3% conversion and 99.5% selectivity under mild conditions (50°C, 3:1 methanol ratio) . Substituted derivatives likely require tailored conditions due to steric effects.

Actividad Biológica

trans-2-(m-tolyl)Cyclopentanol is a cyclopentanol derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by a methyl group on the cyclopentane ring and a m-tolyl group, exhibits various pharmacological properties, including anti-inflammatory, antioxidant, and potential neuroprotective effects.

Pharmacological Properties

Recent studies have highlighted the diverse biological activities associated with trans-2-(m-tolyl)Cyclopentanol and related compounds. Key findings include:

- Anti-inflammatory Activity : Cyclopentanol derivatives have been shown to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

- Antioxidant Properties : The presence of the m-tolyl group contributes to the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress .

- Neuroprotective Effects : Some derivatives exhibit activity against neurodegenerative conditions by modulating pathways involved in neuronal survival .

The mechanisms through which trans-2-(m-tolyl)Cyclopentanol exerts its biological effects are primarily linked to its structural features:

- Michael Acceptors : The α,β-unsaturated carbonyl moiety in similar compounds allows them to act as Michael acceptors, forming covalent bonds with nucleophiles such as thiols. This reactivity is crucial for their biological activity .

- Signal Pathway Modulation : The compound may influence key signaling pathways involved in inflammation and cell survival, although specific pathways for trans-2-(m-tolyl)Cyclopentanol require further elucidation .

1. In Vitro Studies

In vitro studies have demonstrated that trans-2-(m-tolyl)Cyclopentanol can significantly reduce the production of nitric oxide (NO) in macrophage cell lines, indicating its potential as an anti-inflammatory agent. The compound was tested at various concentrations, with notable reductions observed at 50 µM.

2. Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of cyclopentanol derivatives has indicated that modifications on the aromatic ring can enhance biological activity. For instance, increasing the electron-donating character of substituents on the m-tolyl group correlates with increased anti-inflammatory effects .

Data Table: Biological Activities of trans-2-(m-tolyl)Cyclopentanol

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of NO production | , |

| Antioxidant | Free radical scavenging | , |

| Neuroprotective | Modulation of neuronal survival |

Toxicity and Safety Profile

While promising, the safety profile of trans-2-(m-tolyl)Cyclopentanol is yet to be fully established. Preliminary studies suggest low toxicity levels at therapeutic doses; however, comprehensive toxicological assessments are necessary to ensure safety for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.